molecular formula C7H6BrN3O B2414550 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one CAS No. 1432060-74-6

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B2414550
CAS No.: 1432060-74-6
M. Wt: 228.049
InChI Key: ATMORLRKVAAZEX-UHFFFAOYSA-N
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Description

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one: is a heterocyclic compound that features a bromine atom attached to a pyrido-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyrido[3,4-b]pyrazin-2(1H)-one: The synthesis typically begins with the bromination of pyrido[3,4-b]pyrazin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyrido-pyrazine ring system, followed by bromination.

Industrial Production Methods: Industrial production of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) in solvents like ethanol or toluene.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Products with altered oxidation states of the nitrogen atoms.

    Coupled Products: Complex structures formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Antimicrobial Agents: Investigated for its antimicrobial properties against various pathogens.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

  • 7-chloro-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
  • 7-fluoro-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
  • 7-iodo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom can impart unique electronic and steric properties compared to other halogen-substituted analogs.
  • Reactivity: The bromine atom can participate in specific reactions that may not be as favorable with other halogens, such as certain coupling reactions.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-6-1-4-5(2-10-6)9-3-7(12)11-4/h1-2,9H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMORLRKVAAZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432060-74-6
Record name 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
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